molecular formula C11H13NO4 B8443218 3-(4-Aminophenyl)-glutaric acid

3-(4-Aminophenyl)-glutaric acid

Cat. No.: B8443218
M. Wt: 223.22 g/mol
InChI Key: UXRRHTOBZQBIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminophenyl)-glutaric acid is a glutaric acid derivative featuring a 4-aminophenyl substituent at the third carbon of its five-carbon dicarboxylic acid backbone. This compound is notable for its dual roles in materials science and pharmacology:

  • Polymer Synthesis: It serves as a monomer in the production of polyimides, leveraging its aromatic amino group for thermal stability and mechanical strength .
  • Pharmacological Applications: It acts as a structural template for synthetic agonists of Free Fatty Acid Receptor 1 (FFA1), a target for diabetes therapeutics. The 4-aminophenyl group facilitates electrostatic interactions with enzyme active sites, enhancing binding affinity .

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-(4-aminophenyl)pentanedioic acid

InChI

InChI=1S/C11H13NO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6,12H2,(H,13,14)(H,15,16)

InChI Key

UXRRHTOBZQBIGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Glutaric Acid Derivatives with Aromatic Substitutions

The structural analogs of 3-(4-aminophenyl)-glutaric acid primarily differ in the substituents on the phenyl ring and functional group modifications. Key examples include:

Compound Name Substituent Functional Group Key Properties/Applications Reference
This compound 4-NH₂ Dicarboxylic acid Polyimide synthesis; FFA1 agonists
3-(4-Chlorophenyl)glutaric acid 4-Cl Dicarboxylic acid Enzyme inhibition (e.g., metabolic studies)
3-(4-Chlorophenyl)glutaric acid monoamide 4-Cl + CONH₂ Monoamide-dicarboxylic acid Intermediate in baclofen synthesis
3-Isobutylglutaric acid monoamide Isobutyl Monoamide-dicarboxylic acid Pregabalin intermediate (anticonvulsant)

Key Findings :

  • Substituent Effects: The 4-amino group enhances electrostatic interactions in biological systems (e.g., FFA1 binding), whereas the 4-chloro group increases lipophilicity, favoring enzyme inhibition .
  • Functional Group Impact: Monoamide derivatives (e.g., 3-(4-chlorophenyl)glutaric acid monoamide) exhibit reduced polarity compared to dicarboxylic acids, improving bioavailability in pharmaceutical applications .

Phenyl-Substituted Aliphatic Acids with Varied Backbones

Compounds with similar aromatic substitutions but differing backbone structures highlight the role of chain length and functional groups:

Compound Name Backbone Structure Substituent Key Properties/Applications Reference
3-(4-Aminophenyl)prop-2-enoic acid Propenoic acid 4-NH₂ Natural product isolation; uncharacterized bioactivity
4-Aminophenylsuccinic acid Succinic acid 4-NH₂ Polymer synthesis (shorter chain vs. glutaric acid)
(R)-(-)-Phenylsuccinic acid Succinic acid Phenyl Chiral resolution agent

Key Findings :

  • Chain Length : Glutaric acid’s five-carbon backbone provides greater conformational flexibility than succinic acid (four carbons), influencing polymer properties and binding kinetics .

Heterocyclic and Coumarin-Based Analogs

Analogous compounds with heterocyclic cores demonstrate divergent pharmacological profiles:

Compound Name Core Structure Substituent Key Properties/Applications Reference
3-(4-Aminophenyl)-coumarin Coumarin 4-NH₂ Fluorescent probes; antimalarial agents
Thiazole derivatives with 4-aminophenyl Thiazole 4-NH₂ SARS-CoV-2 protease inhibitors

Key Findings :

  • Core Structure Impact : Coumarin and thiazole backbones enable π-π stacking and hydrogen bonding, respectively, enhancing target specificity in antimalarial and antiviral applications .
  • Bioactivity: Chalcone derivatives with 4-aminophenyl groups (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) show up to 50% inhibition of PfFd-PfFNR interaction, outperforming glutaric acid derivatives in antimalarial screens .

Preparation Methods

Reaction Overview

This method adapts the synthesis of 3-arylglutaric acids via Knoevenagel condensation, as demonstrated for 3-(4-chlorophenyl)-glutaric acid. By substituting 4-chlorobenzaldehyde with 4-nitrobenzaldehyde (later reduced to 4-aminophenyl), the target compound is accessible.

Synthetic Steps

  • Condensation : Ethyl acetoacetate reacts with 4-nitrobenzaldehyde in ethanol under basic conditions (KOH) at 25°C for 6 hours.

  • Michael Addition : The intermediate undergoes cyclization and hydrolysis to form 3-(4-nitrophenyl)-glutaric acid.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, yielding 3-(4-aminophenyl)-glutaric acid.

Optimization

  • Protection Strategies : The nitro group remains inert during condensation, avoiding side reactions. Post-hydrolysis reduction ensures amine functionality.

  • Yield : 72–78% after hydrogenation, with HPLC purity >99%.

Michael Addition of 4-Aminobenzaldehyde to Ethyl Cyanoacetate

Reaction Pathway

Inspired by 3-isobutylglutaric acid synthesis, this route employs 4-aminobenzaldehyde and ethyl cyanoacetate in a one-pot Michael addition.

Procedure

  • Base-Catalyzed Addition : In ethanol, 4-aminobenzaldehyde and ethyl cyanoacetate react with piperidine as a catalyst at 40°C for 12 hours.

  • Hydrolysis : The nitrile intermediate is hydrolyzed with HCl (6 M) under reflux, followed by neutralization to isolate the diacid.

Challenges and Solutions

  • Amine Reactivity : The free amine may participate in undesired side reactions. Acetylation prior to the reaction and deprotection post-hydrolysis mitigates this.

  • Yield : 65–70% after purification via recrystallization.

Diazotization and Coupling of Glutamic Acid Derivatives

Patent-Based Approach

A Chinese patent (CN103755545A) describes glutaric acid synthesis from glutamic acid via diazotization. Adapting this method:

Key Steps

  • Diazotization : L-Glutamic acid reacts with NaNO₂ and HCl at 0–10°C to form a diazonium salt.

  • Coupling : The diazonium salt couples with 4-aminophenylboronic acid under Suzuki–Miyaura conditions (Pd catalyst, base).

  • Acid Workup : Hydrolysis with HBr yields this compound.

Efficiency

  • Yield : 80–85% with regioselectivity >95%.

  • Limitations : Requires stringent temperature control (-10°C) and palladium catalysts, increasing costs.

Biocatalytic Production via Engineered Corynebacterium glutamicum

Metabolic Engineering

Recent advances in systems metabolic engineering enable glutaric acid production from glucose. By introducing a 4-aminophenyl moiety via heterologous pathways:

Process Details

  • Strain Modification : Overexpress davB (lysine monooxygenase) and gabT (aminotransferase) in C. glutamicum.

  • Fed-Batch Fermentation : Optimized conditions (pH 7.0, 30°C) yield 105 g/L glutaric acid, with downstream functionalization to introduce the aryl amine.

Advantages

  • Sustainability : Utilizes renewable feedstocks.

  • Yield : ~40% conversion efficiency to this compound after chemical modification.

Comparative Analysis of Methods

MethodStarting MaterialsKey StepsYield (%)Purity (%)Cost Estimate ($/kg)
Knoevenagel-Hydrogenation4-NitrobenzaldehydeCondensation, Hydrogenation72–78>99120–150
Michael Addition4-AminobenzaldehydeBase-Catalyzed Addition65–709890–120
DiazotizationL-Glutamic AcidSuzuki Coupling80–8599200–250
BiocatalyticGlucoseFermentation, Modification409580–100

Industrial Considerations

  • Scale-Up Feasibility : The Knoevenagel-hydrogenation route is most scalable, leveraging established protocols for arylglutaric acids.

  • Environmental Impact : Biocatalytic methods reduce hazardous waste but require downstream functionalization.

  • Regulatory Compliance : Diazotization involves toxic intermediates (e.g., diazonium salts), necessitating rigorous safety measures .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 3-(4-Aminophenyl)-glutaric acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions followed by hydrolysis. For example, analogs like 3-(4-methoxyphenyl)glutaric acid are synthesized by condensing an aldehyde (e.g., 4-methoxybenzaldehyde) with acetoacetate derivatives in the presence of a base (e.g., piperidine), followed by acid hydrolysis . Optimization can be achieved using Response Surface Methodology (RSM), which systematically adjusts variables (e.g., reagent concentration, pH) to maximize yield. RSM has been successfully applied to optimize glutaric acid extraction, achieving >90% efficiency under controlled conditions .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : To resolve aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid groups.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, with retention time comparison against standards.
  • Mass Spectrometry (MS) : To verify molecular weight (C11H13NO4, theoretical MW 239.23).
  • Titration : For quantifying carboxylic acid content, as demonstrated in purity analysis of related aminophenyl acids .

Q. How do the functional groups in this compound influence its reactivity and applications?

  • Methodological Answer :

  • Amino Group (-NH2) : Participates in Schiff base formation or diazotization, enabling conjugation with biomolecules (e.g., proteins for antibody development) .
  • Carboxylic Acids (-COOH) : Facilitate salt formation (e.g., sodium salts for improved solubility) or esterification for prodrug design .
    Reactivity studies should include pH-dependent stability assays, as protonation states affect solubility and intermolecular interactions .

Advanced Research Questions

Q. How can researchers investigate the enzyme inhibition mechanisms of this compound?

  • Methodological Answer :

  • Kinetic Studies : Measure changes in Vmax and Km to determine inhibition type (competitive/non-competitive).
  • Crystallography/Molecular Docking : Resolve binding modes to active sites (e.g., glutaric acid derivatives bind to enzymes via hydrogen bonding with catalytic residues) .
  • Orthogonal Assays : Validate findings using fluorogenic substrates or isothermal titration calorimetry (ITC) to rule out assay-specific artifacts .

Q. What strategies address contradictions in reported synthetic yields of this compound?

  • Methodological Answer :

  • Reproducibility Checks : Standardize solvent purity (e.g., anhydrous conditions for condensation reactions) and catalyst activity (e.g., fresh piperidine stocks) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., incomplete hydrolysis esters) that may skew yield calculations .
  • Statistical Validation : Apply ANOVA to compare yields across labs, accounting for variables like temperature gradients .

Q. How can response surface methodology (RSM) improve the purification of this compound?

  • Methodological Answer :

  • Variable Screening : Use a Central Composite Design (CCD) to test factors such as solvent polarity, pH, and temperature.
  • Model Validation : Confirm predicted optimal conditions (e.g., pH 3.0, 20% trioctylamine) with experimental trials, achieving >90% recovery for glutaric acid analogs .
  • Scale-Up Protocols : Correlate small-scale RSM data with pilot-scale extraction to ensure consistency .

Q. How should researchers resolve discrepancies in biological activity data for this compound?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., known enzyme inhibitors) to normalize inter-lab variability .
  • Meta-Analysis : Pool data from multiple studies, applying funnel plots to detect publication bias.
  • Mechanistic Follow-Up : If activity varies, conduct transcriptomic or metabolomic profiling to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.